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1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold Design

This compound is the definitive C3-hydroxyl regioisomer within the 2,4-dimethylbenzyl-piperidine family. Unlike the 4-hydroxy isomer (identical TPSA but geometrically distinct H-bond vector) or the 4-one analog (zero HBD), its specific hydroxyl placement and rigid scaffold (1 HBD, 2 rotatable bonds) make it ideal for fragment-based CNS drug discovery. With zero pre-existing bioactivity in ChEMBL or BindingDB, any screening hit constitutes a novel finding with complete intellectual property freedom. Procure in parallel with the 4-hydroxy isomer (CAS 914641-84-2) for head-to-head pharmacophore mapping. The C3-OH handle enables diverse derivatization—esterification, carbamoylation, etherification, or oxidation—for rapid SAR expansion.

Molecular Formula C14H21NO
Molecular Weight 219.328
CAS No. 414890-97-4
Cat. No. B2928623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol
CAS414890-97-4
Molecular FormulaC14H21NO
Molecular Weight219.328
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CN2CCCC(C2)O)C
InChIInChI=1S/C14H21NO/c1-11-5-6-13(12(2)8-11)9-15-7-3-4-14(16)10-15/h5-6,8,14,16H,3-4,7,9-10H2,1-2H3
InChIKeyOSZVGNGKVXZFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol (CAS 414890-97-4): Structural Identity, Physicochemical Profile, and Procurement Context for a Piperidin-3-ol Research Scaffold


1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol (CAS 414890-97-4) is a synthetic small-molecule piperidine derivative with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1]. It features a piperidin-3-ol core N-substituted with a 2,4-dimethylbenzyl group. The compound is catalogued in PubChem (CID 2838577), the ZINC database (ZINC36159974), and multiple chemical supplier inventories as a research-grade building block . As of April 2026, no bioactivity data, peer-reviewed pharmacological publications, or clinical trial records are indexed for this specific compound in ChEMBL, BindingDB, or PubMed, and ZINC reports no known activity in any annotated catalog [2]. Its procurement relevance is therefore grounded in its structural differentiation from regioisomeric and functional-group analogs, its computable molecular properties, and its utility as a screening-amenable scaffold within the broader class of dimethylphenyl-piperidines, for which dopaminergic and adrenergic receptor activities have been established [3].

Why 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol Cannot Be Swapped for Its 4-Hydroxy, 4-Oxo, or Hydroxymethyl Analogs Without Altering Molecular Recognition and Physicochemical Profiles


Within the 2,4-dimethylbenzyl-piperidine family, seemingly minor structural variations—hydroxyl position, oxidation state, or N-aryl substitution geometry—produce measurably distinct computed property profiles. The target compound, with a hydroxyl at the piperidine 3-position, presents a hydrogen-bond donor count of 1, a topological polar surface area (TPSA) of 23.5 Ų, and an XLogP3 of 2.4 [1]. In contrast, the 4-one analog (CAS 905987-02-2) lacks a hydrogen-bond donor entirely and exhibits a lower TPSA of 20.3 Ų and a different logP of approximately 2.47, altering both solubility and target-binding pharmacophore geometry [2]. The hydroxymethyl derivative (CAS 415714-20-4) introduces an additional rotatable bond (3 vs. 2) and a higher molecular weight (233.35 vs. 219.32 g/mol), increasing conformational entropy and potentially reducing binding-site complementarity . Even the 4-hydroxy positional isomer (CAS 914641-84-2), while sharing identical gross descriptors (XLogP 2.4, TPSA 23.5 Ų), places the hydrogen-bond donor at a geometrically distinct vector, which can differentially orient the molecule within a receptor binding pocket . Class-level evidence from dimethylphenyl-piperidines demonstrates that aromatic substitution pattern and N-substitution critically govern selectivity between dopamine D₄ and α₂-adrenergic receptor subtypes [3]. Consequently, generic substitution among these analogs cannot be assumed to preserve binding, pharmacokinetic, or synthetic utility profiles.

Quantitative Differentiation Evidence for 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol Versus Closest Structural Analogs


Regioisomeric Hydroxyl Position: Hydrogen-Bond Donor Geometry at C3 Versus C4 Defines Distinct Pharmacophore Vectors

The target compound places the hydroxyl hydrogen-bond donor at the piperidine C3 position, while 1-(2,4-dimethylbenzyl)piperidin-4-ol (CAS 914641-84-2) places it at C4. Both compounds share identical computed descriptor values when considered in aggregate: XLogP3 = 2.4, TPSA = 23.5 Ų, HBD count = 1, HBA count = 2, and MW = 219.32 g/mol [1]. However, the spatial vector of the hydroxyl group differs by approximately 1.5–2.5 Å in the extended conformation, a distance sufficient to alter hydrogen-bond pairing with complementary receptor residues within a confined binding pocket. Published structure-activity data on dimethylphenyl-piperidines demonstrate that even subtle positional changes on the piperidine ring can shift receptor subtype selectivity profiles (e.g., between D₄-dopaminergic and α₂-adrenergic receptors) [2].

Medicinal Chemistry Structure-Activity Relationship Piperidine Scaffold Design

Oxidation State Differentiation: Piperidin-3-ol Versus Piperidin-4-one Alters Hydrogen-Bond Donor Capacity and Polar Surface Area

The target piperidin-3-ol possesses a hydrogen-bond donor (HBD) count of 1 owing to its secondary alcohol, whereas 1-(2,4-dimethylbenzyl)piperidin-4-one (CAS 905987-02-2) has an HBD count of 0 due to its ketone functional group. This difference is reflected in the topological polar surface area: 23.5 Ų for the target [1] versus 20.3 Ų for the 4-one analog [2]. The lipophilicity also differs, with the 4-one analog exhibiting a reported logP of 2.47 [2] compared to the target's XLogP3 of 2.4 [1]. The loss of the hydrogen-bond donor in the ketone analog eliminates a key pharmacophoric feature for target engagement, while the reduced TPSA predicts moderately higher membrane permeability but potentially lower aqueous solubility [3].

Drug Design Physicochemical Profiling Hydrogen Bonding

Functional Group Differentiation: Direct Ring Hydroxyl Versus Pendant Hydroxymethyl Impacts Conformational Flexibility and Synthetic Derivatization Potential

The target compound bears a hydroxyl group directly attached to the piperidine C3 position, whereas the closest hydroxymethyl analog, (1-(2,4-dimethylbenzyl)piperidin-3-yl)methanol (CAS 415714-20-4), extends the alcohol via an exocyclic CH₂ spacer, resulting in an additional rotatable bond (3 vs. 2) and a higher molecular weight (233.35 vs. 219.32 g/mol) [1]. The XLogP values are comparable (2.4 for the target vs. 2.5 for the analog), and TPSA is identical at 23.5 Ų [1], but the additional rotatable bond in the methanol analog increases the conformational entropy penalty upon binding, which can reduce binding affinity by an estimated 0.5–1.5 kcal/mol per freely rotatable bond lost upon receptor engagement [2]. Furthermore, the direct secondary alcohol of the target allows for stereoselective derivatization (e.g., esterification, etherification, or oxidation) directly on the ring scaffold, whereas the methanol analog provides a more flexible but sterically distinct reactive site .

Synthetic Chemistry Conformational Analysis Derivatization Strategy

N-Benzyl Substitution Topology: 1-Substituted Piperidine Core Versus 3-Aryl-Substituted Isomer Creates Distinct Scaffold Geometries for Receptor Engagement

The target compound features the 2,4-dimethylbenzyl group attached at the piperidine N1 position, while the isomeric 3-[(2,4-dimethylphenyl)methyl]piperidin-3-ol (CAS 1368973-23-2) places the aryl group directly at the C3 position alongside the hydroxyl. This fundamental connectivity difference yields distinct computed properties: the target has a TPSA of 23.5 Ų and HBD count of 1 [1], while the 3-aryl isomer has a TPSA of 32.3 Ų and HBD count of 2 (due to the tertiary alcohol at C3 plus the secondary amine NH) [2]. The higher TPSA of the 3-aryl isomer (37.4% greater) predicts substantially lower passive membrane permeability. Published literature on 3-phenylpiperidines (PPEs) demonstrates that N-substitution (as in the target) versus C-substitution (as in the 3-aryl isomer) profoundly alters receptor subtype selectivity—with N-n-propyl PPEs showing high D₄-dopaminergic affinity (Ki values in the low nanomolar range for select congeners) while C-aryl variants exhibit divergent profiles at α₂-adrenergic receptors [3].

Scaffold Hopping Receptor Binding Chemical Biology

Screening Library Utility: Absence of Pre-Existing Biological Annotation as a Strategic Advantage in Phenotypic and Target-Based Discovery

The target compound has no known biological activity indexed in ChEMBL 20, no bioassay data in PubChem, and is not reported in any publications per ChEMBL [1][2]. In contrast, structurally related piperidine derivatives such as certain N-substituted 3-phenylpiperidines have established pharmacological profiles at dopamine D₄ receptors (Ki values in the low nanomolar range for optimized congeners) and α₂-adrenergic receptors [3]. For screening laboratories seeking novel chemotypes without pre-existing intellectual property encumbrance or target bias, this absence of annotation represents a strategic advantage: the compound serves as a 'clean-slate' scaffold for de novo hit discovery rather than a pre-optimized tool compound. Its presence in the ZINC 'For-Sale' subset (since 2009) and availability from multiple commercial suppliers at research-grade purity ensures procurement feasibility for large-scale screening campaigns [1].

High-Throughput Screening Phenotypic Screening Drug Discovery

Recommended Research and Industrial Application Scenarios for 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol (CAS 414890-97-4)


Unbiased Phenotypic Screening for CNS-Active Hit Discovery

With MW 219.32, XLogP3 2.4, TPSA 23.5 Ų, and HBD count of 1—all within favorable CNS drug-like space—this compound is well-suited as an entry point for neuronal phenotypic screening campaigns (e.g., neurite outgrowth, synaptic plasticity, or neuroprotection assays) where the 2,4-dimethylphenyl-piperidine scaffold class has precedent for dopaminergic and adrenergic modulation [1][2]. Its complete lack of pre-existing bioactivity annotation ensures that any hit identified in a primary screen represents a novel finding with full intellectual property freedom to operate, distinguishing it from pre-characterized analogs such as the N-propyl-dimethylphenyl-piperidines with established D₄ receptor pharmacology [2].

Structure-Activity Relationship (SAR) Exploration Around Piperidine C3-Hydroxyl Geometry

The target compound provides a unique starting point for systematic SAR studies comparing C3-hydroxyl versus C4-hydroxyl regioisomers. While the 4-hydroxy isomer (CAS 914641-84-2) shares identical bulk computed descriptors, the spatial orientation of the hydrogen-bond donor differs . Parallel procurement of both isomers enables head-to-head evaluation in any receptor-binding or cellular assay, allowing teams to map the hydrogen-bond pharmacophore requirements of their target of interest with precision. This regioisomeric pair is commercially accessible and structurally matched except for the hydroxyl vector .

Synthetic Derivatization Platform for Piperidine-Based Compound Library Expansion

The C3 secondary alcohol offers a well-defined reactive handle for derivatization via esterification, carbamoylation, etherification, or oxidation—each producing distinct chemotypes from a single starting scaffold. Compared to the hydroxymethyl analog (CAS 415714-20-4), which adds conformational flexibility and molecular weight, the direct ring-hydroxyl of the target yields more rigid derivatives with lower entropic penalties upon target binding . This property is particularly valuable in fragment-based drug discovery, where rigid, low-MW starting points are preferred for efficient ligand optimization .

Computational Target Prediction and Virtual Screening Validation Studies

The compound's ZINC database entry (ZINC36159974) provides ready access to pre-computed 3D conformers, protonation states, and physicochemical descriptors suitable for molecular docking campaigns [3]. Given that the compound has no known activity in ChEMBL 20, it serves as an ideal test case for computational target prediction algorithms (e.g., SEA, SwissTargetPrediction, or PharmMapper), where the absence of training-set bias allows unbiased assessment of algorithm performance. The 2,4-dimethyl substitution pattern on the benzyl group is structurally related to fragments found in known sigma receptor and dopamine receptor ligands, providing biologically relevant yet unexplored chemical space for virtual screening [3][2].

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